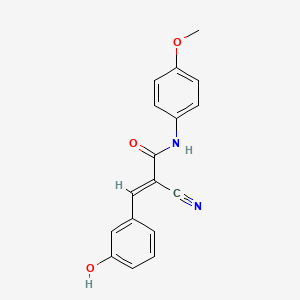![molecular formula C13H17NO4 B5762457 {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid, also known as fenoxaprop-p-ethyl, is a widely used herbicide that belongs to the aryloxyphenoxypropionate family. It is commonly used to control grass weeds in various crops, including wheat, barley, rice, and corn. In recent years, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The herbicidal activity of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid is due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid disrupts the synthesis of fatty acids, which are essential for the growth and development of grass weeds.
Biochemical and Physiological Effects
In addition to its herbicidal activity, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid can induce oxidative stress and DNA damage in plants, which may contribute to its herbicidal activity. Additionally, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been shown to have anti-inflammatory and antioxidant properties in animal models.
実験室実験の利点と制限
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, its herbicidal activity is well-characterized, making it a useful tool for studying the mechanisms of herbicide action. However, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid also has some limitations. It can be toxic to non-target species, and its effects on the environment are not fully understood.
将来の方向性
There are several potential future directions for research on {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid. One area of interest is the development of new herbicides based on the structure of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid. Another area of research is the investigation of its potential applications in medicine, particularly in the treatment of inflammation and oxidative stress-related diseases. Additionally, further studies are needed to understand the environmental impact of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid and its potential effects on non-target species.
合成法
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid is synthesized through a multi-step process that involves the reaction of 2-chloro-4'-nitroacetophenone with 3-methylbutyric acid to form 2-chloro-4'-nitro-3-methylbutyrophenone. The intermediate is then reduced to 2-amino-4'-chloro-3-methylbutyrophenone, which is further reacted with 2-(2-methoxyphenoxy)acetic acid to form {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid.
科学的研究の応用
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been extensively studied for its herbicidal properties. It has been shown to effectively control various grass weeds, including barnyardgrass, foxtail, and wild oat. In addition to its use as a herbicide, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has also been investigated for its potential applications in other fields, such as medicine and materials science.
特性
IUPAC Name |
2-[4-(3-methylbutanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)7-12(15)14-10-3-5-11(6-4-10)18-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJUQSNUYFDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Methylbutanoyl)amino]phenoxy}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)


![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)


![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)